molecular formula C12H14N4O2 B2526297 N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235079-38-5

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2526297
CAS RN: 1235079-38-5
M. Wt: 246.27
InChI Key: QULZXLKNSZMOAG-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-methylpropan-2-amine is a compound with a molecular weight of 193.29 . It’s a liquid at room temperature . N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes) are synthetic phenethylamine derivatives emerging on the global drug market and reported to be associated with untoward effects in people who use drugs .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.


Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule.


Chemical Reactions Analysis

N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues) intake has been associated with severe adverse reactions including deaths . The compounds were extensively metabolized in HepaRG cells mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof .


Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications . These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules .

Scientific Research Applications

Psychedelic Research and NBOMe Derivatives

The compound belongs to the NBOMe class, which includes N-benzylphenethylamine derivatives. These compounds are structurally related to 2C phenethylamines and exhibit potent psychedelic effects. Researchers have been investigating their pharmacological properties, toxicity, and potential therapeutic applications . Notably, the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs, with NBOMe derivatives showing lower EC50 values compared to their counterparts .

Neurotoxicity and Hepatotoxicity Studies

In vitro studies have evaluated the neuro- and hepatocytotoxicity of N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide and related compounds. Differentiated SH-SY5Y (neuronal) and HepG2 (hepatocellular) cell lines were used to assess cytotoxicity, oxidative stress, metabolic pathways, and energy-related effects. The results indicated that the N-2-methoxybenzyl group significantly impacts cytotoxicity, with NBOMe derivatives demonstrating higher toxicity than their non-NBOMe counterparts .

Lipophilicity and Drug Permeability

Interestingly, a correlation exists between the drug’s lipophilicity and its EC50 values, except for 2C-B. While 2C-B is more lipophilic, it exhibits higher cytotoxic effects than mescaline-NBOMe. This discrepancy suggests additional factors influencing its toxicity profile .

Unregulated Drug Markets and Public Health Implications

NBOMe compounds, including N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, are prevalent in unregulated drug markets. Understanding their toxicity is crucial for public health, especially given reported cases of acute intoxication associated with brain and liver toxicity .

Mechanism of Action

Safety and Hazards

The greatest risk is exposure to serotonin-releasing agents (SRAs) or serotonin reuptake inhibitors (SRIs) in combination with drugs that prevent serotonin metabolism (e.g., monoamine oxidase inhibitors [MAOIs]) . Signs and symptoms warranting immediate medical attention include myoclonus, extreme and fluctuating vital signs, agitation or comatose mental state, muscle rigidity, pronounced hyperthermia (fever), and/or seizure activity .

Future Directions

Despite their prevalence in unregulated drug markets, the toxicity profile of NBOMe drugs is still poorly understood, despite several reports highlighting cases of acute intoxication . Further investigation on the mechanism of action, chemical, pharmacological and toxicological properties is needed to evaluate their potential harmful effects .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16-8-10(14-15-16)12(17)13-7-9-5-3-4-6-11(9)18-2/h3-6,8H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULZXLKNSZMOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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